Methyl 3-(oxolan-3-yl)prop-2-ynoate
Description
Methyl 3-(oxolan-3-yl)prop-2-ynoate is a propargyl ester derivative containing a tetrahydrofuran (oxolane) substituent. Its molecular formula is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol (calculated from the acid form in ). This compound is primarily utilized as a reference standard for drug impurity analysis and as a research reagent in synthetic organic chemistry . Its structure combines an electron-deficient alkyne (prop-2-ynoate) with a polar oxolane ring, making it a versatile intermediate for cycloaddition reactions or as a building block in medicinal chemistry.
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl 3-(oxolan-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)3-2-7-4-5-11-6-7/h7H,4-6H2,1H3 |
InChI Key |
LBGSNUCBLDGFHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCOC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(oxolan-3-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with oxirane in the presence of a base to form the oxolane ring, followed by esterification with methanol. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of methyl 3-(oxolan-3-yl)prop-2-ynoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxolan-3-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted esters
Scientific Research Applications
Methyl 3-(oxolan-3-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of methyl 3-(oxolan-3-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or proteins, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analysis
Propargyl Ester Derivatives: Methyl 3-(oxolan-3-yl)prop-2-ynoate and Methyl 3-(3,4-difluorophenyl)prop-2-ynoate share a propargyl ester backbone.
Benzoate vs. Propargyl Esters :
- Methyl 3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoate features a benzene core with multiple substituents, increasing steric bulk and complexity compared to the linear propargyl ester. The hydroxyl and methoxy groups expand its reactivity in electrophilic aromatic substitution .
Heterocyclic Variations: {1-[(Oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol incorporates an imidazole ring, which is absent in the target compound. This heterocycle is critical for binding in kinase inhibitors or antimicrobial agents .
Protective Group Chemistry :
- The silyl ether-protected aldehyde (C₁₂H₂₄O₃Si) demonstrates how oxolane rings are modified for stability in multi-step syntheses. The tert-butyldimethylsilyl (TBS) group prevents unwanted aldehyde reactivity during intermediate steps .
Biological Activity
Methyl 3-(oxolan-3-yl)prop-2-ynoate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 3-(oxolan-3-yl)prop-2-ynoate features a unique oxolane ring structure that contributes to its distinct reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.
The biological activity of methyl 3-(oxolan-3-yl)prop-2-ynoate is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction may lead to the inhibition of specific enzymes or proteins, thereby altering cellular functions. The exact molecular targets and pathways involved depend on the context of use and the specific applications being investigated.
Biological Activity
Research has indicated that methyl 3-(oxolan-3-yl)prop-2-ynoate exhibits several notable biological activities:
1. Anti-inflammatory Properties:
- Studies have shown that this compound can inhibit the expression of matrix metalloproteinases (MMPs), which are key players in inflammatory processes. For instance, it has been reported that methyl 3-(oxolan-3-yl)prop-2-ynoate can significantly reduce the mRNA expression of MMP13 and MMP3 in IL-1β-stimulated cells .
2. Anticancer Potential:
- Preliminary investigations suggest that the compound may also possess anticancer properties. It has been explored for its ability to induce apoptosis in cancer cell lines, although further detailed studies are required to confirm these effects and elucidate the underlying mechanisms.
3. Enzyme Inhibition:
- The compound's interactions with various enzymes have been studied extensively. It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in drug development .
Case Studies
Several studies have focused on the biological activity of methyl 3-(oxolan-3-yl)prop-2-ynoate:
Case Study 1: Anti-inflammatory Activity
In a study examining the effects on renal fibrotic proteins, methyl 3-(oxolan-3-yl)prop-2-ynoate was tested on NRK-52E cells treated with TGF-β. The results indicated a significant reduction in fibronectin and collagen I levels, suggesting its potential utility in treating renal fibrosis .
Case Study 2: Anticancer Effects
Another study investigated the effects of methyl 3-(oxolan-3-yl)prop-2-ynoate on various cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis at specific concentrations, highlighting its potential as a therapeutic agent against certain cancers.
Comparative Analysis
To better understand the unique properties of methyl 3-(oxolan-3-yl)prop-2-ynoate, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(oxolan-2-yl)prop-2-ynoate | Similar oxolane structure | Moderate anti-inflammatory |
| Methyl 3-(tetrahydrofuran-3-yl)prop-2-ynoate | Tetrahydrofuran ring | Limited anticancer activity |
| Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate | Substituted oxolane | Enhanced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
